molecular formula C6H8F2O3 B13585121 rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans

rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans

Cat. No.: B13585121
M. Wt: 166.12 g/mol
InChI Key: BNWYFKUYIZIGSU-QWWZWVQMSA-N
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Description

rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones or aldehydes, while reduction may produce oxolane alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions involving oxolane derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The difluoromethyl group and carboxylic acid functional group play crucial roles in these interactions.

Comparison with Similar Compounds

    4-(Difluoromethyl)oxolane-3-carboxylicacid: A compound with a similar structure but different stereochemistry.

    3-(Difluoromethyl)oxolane-4-carboxylicacid: A compound with the difluoromethyl and carboxylic acid groups at different positions on the oxolane ring.

Uniqueness: rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans is unique due to its specific stereochemistry and the presence of both difluoromethyl and carboxylic acid functional groups

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

(3S,4S)-4-(difluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H8F2O3/c7-5(8)3-1-11-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1

InChI Key

BNWYFKUYIZIGSU-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)C(=O)O)C(F)F

Canonical SMILES

C1C(C(CO1)C(=O)O)C(F)F

Origin of Product

United States

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